Cyclo(Ile-Ala)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

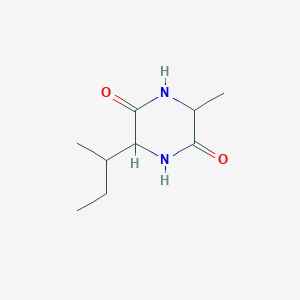

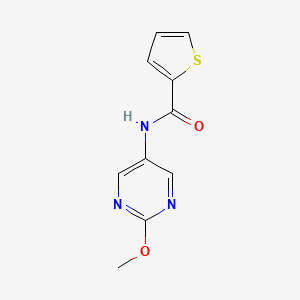

この化合物は、分子式がC9H16N2O2、分子量が184.24 g/molです . シクロ(Ile-Ala)の環状構造は、アミノ酸間のペプチド結合によって形成され、安定な環状構造となっています . この化合物は、その潜在的な生物活性およびさまざまな分野における用途から注目されています。

作用機序

シクロ(Ile-Ala)の作用機序は、特定の分子標的および経路との相互作用に関与します . 特定の酵素を阻害し、細胞プロセスを阻害することで、その生物学的効果を発揮すると報告されています . たとえば、シクロ(Ile-Ala)は、タンパク質分解に関与する酵素であるプロテアーゼの活性を阻害することが示されています . この阻害により、タンパク質が蓄積し、細胞機能が阻害される可能性があります . さらに、シクロ(Ile-Ala)は細胞膜と相互作用し、その完全性と透過性に影響を与える可能性があります .

類似化合物の比較

シクロ(Ile-Ala)は、シクロ(Ala-Val)、シクロ(Ile-Val)、シクロ(Leu-Ala)などの他の環状ジペプチドと比較することができます . これらの化合物は、類似の環状構造を共有していますが、アミノ酸組成が異なります . シクロ(Ile-Ala)におけるイソロイシンとアラニンのユニークな組み合わせは、その独特の特性と生物活性に貢献しています . たとえば、シクロ(Ile-Ala)は、他の環状ジペプチドと比較して、異なる抗菌作用や抗癌作用を示す可能性があります . これらの化合物の比較は、構造活性相関を理解し、その生物学的効果に責任を持つ主要な特徴を特定するのに役立ちます .

準備方法

合成経路と反応条件: シクロ(Ile-Ala)は、固相および液相ペプチド合成技術の両方を使用して合成できます . 固相合成では、アミノ酸を固体支持体に順次添加し、各添加後に脱保護とカップリングのステップを繰り返してペプチド結合を形成します . 最終的な環化ステップでは、末端アミノ酸を結合することにより環状構造を形成します . 液相合成では、保護されたアミノ酸を溶液中でカップリングした後、環化させて環状ジペプチドを形成します .

工業生産方法: シクロ(Ile-Ala)の工業生産は、一般的に、効率性とスケーラビリティのために大規模な固相ペプチド合成が行われます . 自動ペプチド合成装置の使用により、化合物を迅速かつ再現性良く生産することができます . さらに、高速液体クロマトグラフィー(HPLC)などの精製技術を使用して、最終生成物の高純度を確保しています .

化学反応の分析

反応の種類: シクロ(Ile-Ala)は、酸化、還元、置換反応など、さまざまな化学反応を起こします . これらの反応により、化合物の官能基が修飾され、さまざまな誘導体が生成されます .

一般的な試薬と条件: シクロ(Ile-Ala)の反応で使用される一般的な試薬には、過酸化水素などの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます . 置換反応には、アミンやチオールなどの求核剤が関与する可能性があります . 反応条件、温度、pH、溶媒などは、目的の変換を実現するように最適化されます .

生成される主な生成物: シクロ(Ile-Ala)の反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります . たとえば、酸化反応ではヒドロキシル化誘導体が生成される場合があり、還元反応では化合物の還元型が生成される場合があります .

科学研究への応用

シクロ(Ile-Ala)は、その独自の特性と生物活性から、科学研究において幅広い用途があります . 化学では、潜在的な治療用途を持つ新しい環状ペプチドの設計におけるテンプレートとして役立ちます . 生物学では、シクロ(Ile-Ala)は、その抗菌作用と抗癌作用について研究されています . 特定の細菌株の増殖を阻害し、癌細胞株に対して細胞毒性を示すことが示されています . 医学では、シクロ(Ile-Ala)は、さまざまな疾患に対する薬剤候補としての可能性を探られています . さらに、生体活性分子の合成のためのビルディングブロックとして、および分析方法の標準として、業界でも使用されています .

科学的研究の応用

Cyclo(Ile-Ala) has a wide range of scientific research applications due to its unique properties and biological activities . In chemistry, it serves as a template for the design of novel cyclic peptides with potential therapeutic applications . In biology, Cyclo(Ile-Ala) is studied for its antimicrobial and anticancer properties . It has been shown to inhibit the growth of certain bacterial strains and exhibit cytotoxic effects against cancer cell lines . In medicine, Cyclo(Ile-Ala) is explored for its potential as a drug candidate for various diseases . Additionally, it finds applications in the industry as a building block for the synthesis of bioactive molecules and as a standard for analytical methods .

類似化合物との比較

Cyclo(Ile-Ala) can be compared with other cyclic dipeptides, such as Cyclo(Ala-Val), Cyclo(Ile-Val), and Cyclo(Leu-Ala) . These compounds share similar cyclic structures but differ in their amino acid composition . The unique combination of isoleucine and alanine in Cyclo(Ile-Ala) contributes to its distinct properties and biological activities . For example, Cyclo(Ile-Ala) may exhibit different antimicrobial or anticancer activities compared to other cyclic dipeptides . The comparison of these compounds helps in understanding the structure-activity relationships and identifying the key features responsible for their biological effects .

特性

IUPAC Name |

3-butan-2-yl-6-methylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRIJDPCYNFZIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801334341 |

Source

|

| Record name | 3-(2-Butanyl)-6-methyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90821-99-1 |

Source

|

| Record name | 3-(2-Butanyl)-6-methyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the known natural sources of Cyclo(Ile-Ala)?

A1: Cyclo(Ile-Ala) has been isolated from several natural sources, including:

- The seeds of Euryale ferox Salisb (also known as prickly water lily or Gorgon nut) [].

- The fermentation broth of the coral-derived bacteria Brevibacterium sp. [, ].

- The roots of Panax notoginseng (a species of ginseng) [].

- The insect Periplaneta americana (American cockroach) [].

Q2: Is Cyclo(Ile-Ala) always found in its pure form in these sources?

A2: Not necessarily. In some cases, Cyclo(Ile-Ala) is found as a mixture with other closely related cyclodipeptides. For instance, in the roots of Panax notoginseng, it was found as a 2:1 mixture with Cyclo(Leu-Ala) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid](/img/structure/B2846171.png)

![N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2846178.png)

![3'-(3-Fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2846180.png)

![N-(4-fluorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2846184.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2846187.png)

![5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846188.png)

![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide](/img/structure/B2846190.png)